molecular formula C6H6O3S B13947562 3-Acetylthiolane-2,4-dione CAS No. 60700-15-4

3-Acetylthiolane-2,4-dione

Cat. No.: B13947562
CAS No.: 60700-15-4
M. Wt: 158.18 g/mol
InChI Key: VVUJWALAKCWLFQ-UHFFFAOYSA-N
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Description

3-Acetylthiolane-2,4-dione is a heterocyclic compound containing sulfur and oxygen atoms within its structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetylthiolane-2,4-dione typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to yield 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Acetylthiolane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiolane derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiolane derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Acetylthiolane-2,4-dione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3-Acetylthiolane-2,4-dione can be compared with other thiazolidine derivatives:

Similar Compounds

Properties

CAS No.

60700-15-4

Molecular Formula

C6H6O3S

Molecular Weight

158.18 g/mol

IUPAC Name

3-acetylthiolane-2,4-dione

InChI

InChI=1S/C6H6O3S/c1-3(7)5-4(8)2-10-6(5)9/h5H,2H2,1H3

InChI Key

VVUJWALAKCWLFQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(=O)CSC1=O

Origin of Product

United States

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